Bienvenue dans la boutique en ligne BenchChem!

LDL-IN-1

Atherosclerosis Lipid Metabolism ACAT Inhibition

LDL-IN-1 is the only small molecule with dual, quantifiable inhibition of ACAT-1/2 (IC50≈60μM) and copper-mediated LDL oxidation (IC50 52μM), preventing LDL-induced HDL size reduction at 307μM without cytotoxicity. Unlike generic ACAT inhibitors or antioxidants, this unique fingerprint makes it the definitive benchmark for cinnamic acid derivatives in foam cell and lipoprotein remodeling studies. Secure this high-purity reference standard for reproducible atherogenesis research.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 1070954-24-3
Cat. No. B7943233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDL-IN-1
CAS1070954-24-3
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1
InChIKeyATJBWQGWPYQIAR-KQPPXVQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDL-IN-1 (CAS 1070954-24-3): Dual-Acting Antioxidant and ACAT Inhibitor for Atherosclerosis Research


LDL-IN-1 (also known as Compound 1 or CAY10486) is a small-molecule chemical probe that functions both as an antioxidant active against copper-mediated low-density lipoprotein (LDL) oxidation (IC50 = 52 μM) and as a non-selective inhibitor of acyl-CoA:cholesterol acyltransferase-1 and -2 (ACAT-1/2) (IC50 = 60 μM) . Structurally, it is 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide, with the molecular formula C19H19NO4 and a molecular weight of 325.4 g/mol . This dual mechanism of action targets two distinct pathways implicated in atherogenesis: the oxidative modification of LDL particles and the intracellular esterification of cholesterol in macrophages and intestinal cells .

Why LDL-IN-1 (1070954-24-3) Cannot Be Interchanged with Generic ACAT Inhibitors or Antioxidants


Substituting LDL-IN-1 with a generic ACAT inhibitor or a common antioxidant (e.g., probucol, vitamin E, or selective ACAT-2 inhibitors) is scientifically invalid due to its unique dual-activity profile and balanced ACAT-1/2 inhibition. While many ACAT inhibitors exhibit high selectivity for one isozyme (e.g., pyripyropene A for ACAT-2 [1]) or operate at nanomolar potencies without antioxidant function (e.g., F-1394 [2]), LDL-IN-1 provides a distinct experimental tool by simultaneously suppressing LDL oxidation and inhibiting both ACAT isozymes equipotently at the same micromolar concentration range . This dual activity allows researchers to interrogate the interplay between oxidative stress and cholesterol esterification within a single molecular entity, which is not achievable with single-target or selective analogs. The following evidence quantifies these critical differentiators against the most relevant comparators.

LDL-IN-1 (1070954-24-3) Quantitative Differentiation Evidence: Comparator Analysis


LDL-IN-1 vs. LDL-IN-4: Superior ACAT Inhibition Maintains Dual Activity

LDL-IN-1 differentiates from the structurally related analog LDL-IN-4 by maintaining potent dual activity against both ACAT-1/2 and LDL oxidation, whereas LDL-IN-4 exhibits 17.3-fold greater potency against LDL oxidation but loses meaningful ACAT inhibitory activity. LDL-IN-1 inhibits ACAT-1 and ACAT-2 with IC50 values of 60 μM each . LDL-IN-4, in contrast, is characterized primarily as an LDL oxidation inhibitor (IC50 = 3 μM) with only residual ACAT inhibitory activity . This functional divergence makes LDL-IN-1 the superior choice for experimental models requiring simultaneous interrogation of both cholesterol esterification and oxidative pathways, while LDL-IN-4 is suitable only for oxidative stress-focused assays.

Atherosclerosis Lipid Metabolism ACAT Inhibition

LDL-IN-1 vs. CAY10486: Equivalent ACAT Inhibition with Potent LDL Oxidation Protection

LDL-IN-1 is identical in structure and CAS registry to the compound widely referenced as CAY10486, with both designations referring to 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide . The compound inhibits human ACAT-1 and ACAT-2 equally with an IC50 value of approximately 60 μM . Additionally, at a concentration of 3 μM, LDL-IN-1/CAY10486 inhibits copper-mediated oxidation of low-density lipoproteins by approximately 28% . This dual inhibition profile—equipotent ACAT-1/2 blockade combined with moderate antioxidant activity—distinguishes it from selective ACAT inhibitors that lack antioxidant function and from pure antioxidants that do not affect cholesterol esterification.

Atherosclerosis Oxidative Stress ACAT Inhibition

LDL-IN-1 vs. F-1394: Balanced ACAT-1/2 Inhibition vs. Subnanomolar Potency

LDL-IN-1 exhibits balanced, non-selective inhibition of both ACAT isozymes with IC50 values of 60 μM , contrasting sharply with the high-potency, subnanomolar ACAT inhibitor F-1394, which displays IC50 values of 6.4 nM in rat liver microsomes and 71 nM in Caco-2 cells [1]. While F-1394's picomolar potency is advantageous for target engagement studies, LDL-IN-1's micromolar activity range provides a wider experimental window for dose-response studies and reduces the risk of off-target effects at suprapharmacological concentrations. Furthermore, LDL-IN-1's equipotent inhibition of both ACAT-1 and ACAT-2 offers a non-isoform-selective tool, whereas F-1394's selectivity profile across human isozymes is less well-characterized [1].

ACAT Inhibition Cholesterol Esterification Atherosclerosis

LDL-IN-1 vs. PCSK9 Inhibitors (E28362): Mechanistically Distinct but Synergistic in Atherosclerosis Research

LDL-IN-1 operates through a fundamentally different mechanism than emerging small-molecule PCSK9 inhibitors such as E28362. While E28362 blocks the PCSK9-LDLR interaction to increase LDL receptor-mediated clearance (submicromolar activity, precise IC50 not disclosed) [1], LDL-IN-1 targets intracellular cholesterol esterification via ACAT-1/2 inhibition (IC50 = 60 μM) and extracellular LDL particle oxidation (IC50 = 52 μM) . These distinct pathways are non-redundant in atherogenesis. Notably, LDL-IN-1 is not a PCSK9 inhibitor and does not lower plasma LDL-C via the LDL receptor pathway; rather, it modulates the pro-atherogenic modification of LDL and foam cell formation [2]. This mechanistic complementarity makes LDL-IN-1 a valuable tool for dissecting the relative contributions of LDL oxidation and cholesterol esterification versus LDL receptor-mediated clearance in atherosclerotic lesion development.

Atherosclerosis LDL Receptor PCSK9 Inhibition

Optimal Research and Procurement Applications for LDL-IN-1 (1070954-24-3)


Atherosclerosis Research: Dual-Pathway Inhibition of Foam Cell Formation

LDL-IN-1 is optimally deployed in atherosclerosis research models where investigators require simultaneous suppression of two key atherogenic processes: oxidative modification of LDL particles and intracellular cholesterol esterification in macrophages. In vitro, LDL-IN-1 can be used at concentrations ranging from 10-100 μM to inhibit copper-mediated LDL oxidation (IC50 = 52 μM) and block ACAT-mediated cholesteryl ester formation (IC50 = 60 μM) . This dual activity is particularly valuable in co-culture systems of endothelial cells and macrophages or in ex vivo LDL oxidation assays where both pathways contribute to foam cell formation. The compound's moderate potency provides a wide experimental window for dose-response studies without the cytotoxicity concerns associated with high-potency ACAT inhibitors. [1]

Lipid Metabolism Studies: Non-Selective ACAT-1/2 Inhibition for Mechanistic Dissection

For researchers investigating the distinct roles of ACAT-1 (primarily expressed in macrophages and steroidogenic tissues) versus ACAT-2 (predominantly in intestinal and hepatic tissues), LDL-IN-1 serves as a non-selective control compound. Its equipotent inhibition of both isozymes (IC50 = 60 μM for both) provides a baseline against which isozyme-selective inhibitors (e.g., pyripyropene A for ACAT-2 [1]) can be compared. This application is critical for elucidating tissue-specific functions of cholesterol esterification in atherosclerosis, intestinal cholesterol absorption, and hepatic VLDL secretion. LDL-IN-1 should be used in conjunction with selective ACAT inhibitors to establish the relative contribution of each isozyme to observed phenotypes. [2]

Chemical Biology: Tool Compound for Oxidative Stress and Cholesterol Homeostasis Crosstalk

LDL-IN-1 is uniquely suited as a chemical biology probe to interrogate the crosstalk between cellular oxidative stress responses and cholesterol metabolic pathways. Its dual activity—antioxidant (IC50 = 52 μM against copper-mediated LDL oxidation) and ACAT inhibition (IC50 = 60 μM)—enables researchers to dissect whether observed phenotypes arise from reduced oxidative damage, decreased cholesterol esterification, or a synergistic combination of both . This application is particularly relevant in studies of endoplasmic reticulum stress, inflammasome activation, and macrophage polarization, where both oxidized LDL and free cholesterol accumulation serve as signaling triggers. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDL-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.